molecular formula C7H3ClF2O B569944 4-Chloro-2,3-difluorobenzaldehyde CAS No. 1160573-23-8

4-Chloro-2,3-difluorobenzaldehyde

Cat. No. B569944
CAS RN: 1160573-23-8
M. Wt: 176.547
InChI Key: RJOBUVSQSLBKPH-UHFFFAOYSA-N
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Description

4-Chloro-2,3-difluorobenzaldehyde is a chemical compound with the molecular formula C7H3ClF2O and a molecular weight of 176.55 . It is used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . It is also used in the synthesis of fluorine-substituted analogs of Curcumin, as chemopreventive and/or therapeutic agents against cancers and/or against the development of drug-resistant cancer .


Synthesis Analysis

The synthesis of 4-Chloro-2,3-difluorobenzaldehyde can be achieved through a process involving the reaction of a halogenated benzaldehyde with a metal fluoride in the presence of a catalyst . The catalyst used in this process is at least one member selected from the group consisting of quaternary phosphonium salts and quaternary ammonium salts .


Molecular Structure Analysis

The molecular structure of 4-Chloro-2,3-difluorobenzaldehyde consists of a benzene ring with two fluorine atoms, one chlorine atom, and one aldehyde group attached to it .


Chemical Reactions Analysis

4-Chloro-2,3-difluorobenzaldehyde can participate in various chemical reactions. For instance, it can be used in the synthesis of fluorine-substituted analogs of Curcumin . It is also an important raw material and intermediate used in organic synthesis .

Scientific Research Applications

Synthesis of Vanillin

Vanillin, a key flavoring agent, can be synthesized using aldehydes as intermediates. Although 4-Chloro-2,3-difluorobenzaldehyde is not directly mentioned, the synthesis methodologies involving aromatic aldehydes highlight potential routes where it could serve as a precursor or intermediate in creating complex organic molecules, including flavorings and fragrances (Tan Ju & Liao Xin, 2003).

Antioxidant and Medicinal Properties

Isoxazolone derivatives, synthesized from aromatic aldehydes, exhibit significant biological and medicinal properties. These compounds are excellent intermediates for creating various heterocycles, showing the potential use of 4-Chloro-2,3-difluorobenzaldehyde in medicinal chemistry for developing novel therapeutic agents (Rima Laroum et al., 2019).

Environmental and Toxicological Studies

Although not directly related to 4-Chloro-2,3-difluorobenzaldehyde, studies on the environmental impact and toxicology of similar compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-D), provide insights into the ecological considerations and safety profiles that need to be assessed when dealing with halogenated organic compounds. These studies help in understanding the persistence, bioaccumulation, and potential environmental hazards of chemically related substances (Natana Raquel Zuanazzi et al., 2020).

Polymerization and Material Science

Research into the polymerization of aldehydes, including halogenated variants, underlines the role of 4-Chloro-2,3-difluorobenzaldehyde in material science. It can act as a monomer or precursor in synthesizing polymers with specific properties, contributing to advancements in materials engineering and design (P. Kubisa et al., 1980).

Catalytic Oxidation Processes

The catalytic oxidation of lignins into aromatic aldehydes, including vanillin and syringaldehyde, showcases a possible application area for 4-Chloro-2,3-difluorobenzaldehyde in the field of renewable resources and green chemistry. Such processes emphasize the importance of aldehydes in converting biomass into valuable chemical products (V. Tarabanko & N. Tarabanko, 2017).

Safety and Hazards

4-Chloro-2,3-difluorobenzaldehyde is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organ is the respiratory system .

properties

IUPAC Name

4-chloro-2,3-difluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF2O/c8-5-2-1-4(3-11)6(9)7(5)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJOBUVSQSLBKPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C=O)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401300906
Record name 4-Chloro-2,3-difluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401300906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2,3-difluorobenzaldehyde

CAS RN

1160573-23-8
Record name 4-Chloro-2,3-difluorobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160573-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2,3-difluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401300906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-2,3-difluorobenzaldehyde
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